molecular formula C16H16Cl3NO2 B7826863 (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate

(R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate

Cat. No.: B7826863
M. Wt: 360.7 g/mol
InChI Key: ZKJCSQPIYUOZPL-XFULWGLBSA-N
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Description

(R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate is a specialized organic compound with a molecular formula of C16H15Cl2NO2·HCl and a molecular weight of 360.67 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate typically involves multiple steps, starting with the preparation of the biphenyl core structure. The key steps include:

  • Biphenyl Formation: The biphenyl core is synthesized through a coupling reaction, such as the Ullmann reaction, which involves the coupling of two phenyl rings.

  • Chlorination: The biphenyl core undergoes selective chlorination to introduce chlorine atoms at the 3' and 4' positions.

  • Amination: The chlorinated biphenyl is then subjected to amination to introduce the amino group at the 2-position.

  • Esterification: Finally, the amino group is esterified with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Specialized reactors and controlled conditions are used to ensure the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the biphenyl core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different derivatives with varied functional groups.

Scientific Research Applications

Chemistry: In chemistry, (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized in proteomics and molecular biology studies. It can serve as a biochemical tool for investigating protein interactions and functions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • (S)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate: The enantiomer of the compound, which may have different biological activities.

  • 2-Amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoic acid: A closely related compound without the methyl ester group.

  • 3-(3',4'-Dichlorobiphenyl-4-yl)propanoic acid: A structural analog without the amino group.

Uniqueness: (R)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate stands out due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. Its enantiomer, (S)-Methyl 2-amino-3-(3',4'-dichlorobiphenyl-4-yl)propanoate, may exhibit different properties and applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2.ClH/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12;/h2-7,9,15H,8,19H2,1H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJCSQPIYUOZPL-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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